N-(2-chlorobenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide

Medicinal chemistry Structure-activity relationship (SAR) Chemotype differentiation

This N-benzylacetamide pyridazinone hybrid features an ortho-chlorobenzyl moiety, distinct from N-phenyl analogs by a methylene spacer that critically alters conformational flexibility, LogP, and H-bonding capacity. This structural precision makes it an essential matched molecular pair probe versus its 97%-similar N-phenyl counterpart (ChemBridge ID 9284388) for evaluating linker geometry on target binding and ADME. It also serves as a specific ortho-regioisomer complementary to the para-chloro benchmark COAP (α-glucosidase IC50 = 43.92 µg/mL) for mapping chlorine positional isomerism in antidiabetic and anti-inflammatory assays. Procure this compound to expand lipophilicity coverage (est. LogP ~+0.28) and interrogate underexplored SAR vectors in your screening cascade.

Molecular Formula C14H14ClN3O2
Molecular Weight 291.74
CAS No. 1235356-79-2
Cat. No. B2487578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorobenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide
CAS1235356-79-2
Molecular FormulaC14H14ClN3O2
Molecular Weight291.74
Structural Identifiers
SMILESCC1=NN(C(=O)C=C1)CC(=O)NCC2=CC=CC=C2Cl
InChIInChI=1S/C14H14ClN3O2/c1-10-6-7-14(20)18(17-10)9-13(19)16-8-11-4-2-3-5-12(11)15/h2-7H,8-9H2,1H3,(H,16,19)
InChIKeyAMFRAIDHHXWCOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Chlorobenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide (CAS 1235356-79-2): Pyridazinone-Acetamide Screening Compound Overview for Procurement Decisions


N-(2-chlorobenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide (CAS 1235356-79-2) is a synthetic pyridazinone-acetamide hybrid containing an ortho-chlorobenzyl moiety linked via an amide bridge to a 3-methyl-6-oxopyridazin-1(6H)-yl core . This compound belongs to the broader pyridazin-3(2H)-one chemical class, which has well-documented pharmacological relevance spanning anti-inflammatory, antidiabetic, anticonvulsant, and antimicrobial activities [1]. The compound is catalogued within commercial screening libraries and is principally utilized as a research tool in early-stage drug discovery, medicinal chemistry SAR exploration, and biochemical target screening campaigns .

Why Generic Substitution Is Not Advisable for N-(2-Chlorobenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide (CAS 1235356-79-2) in Research Procurement


Within the pyridazinone-acetamide chemical space, seemingly minor structural variations produce substantial differences in target engagement, pharmacokinetic behavior, and biological readout [1]. The target compound incorporates an ortho-chlorobenzyl moiety connected via a methylene (-CH2-) spacer to the amide nitrogen, creating an N-benzylacetamide architecture. This is structurally distinct from the closest screening-library analog—N-(2-chlorophenyl)-2-(3-methyl-6-oxo-1(6H)-pyridazinyl)acetamide (ChemBridge ID 9284388, 97% 2D similarity)—which employs a direct N-phenyl (aniline-type) linkage lacking the methylene spacer . This single-atom difference alters conformational flexibility, hydrogen-bonding capacity, and LogP, meaning that SAR conclusions drawn from the N-phenyl analog cannot be confidently extrapolated to the N-benzyl target compound without experimental verification [2]. Moreover, the ortho-chloro substitution pattern on the benzyl ring confers distinct stereoelectronic properties compared to para-chloro and meta-chloro regioisomers, which have been shown to yield divergent biological activity profiles in related pyridazinone series [2].

Quantitative Differentiation Evidence for N-(2-Chlorobenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide (CAS 1235356-79-2) Relative to Closest Analogs


Structural Differentiation: Ortho-Chlorobenzyl vs. N-Phenyl Aniline Linkage in Pyridazinone-Acetamide Series

The target compound features an N-(2-chlorobenzyl)acetamide architecture with a methylene (-CH2-) spacer between the amide nitrogen and the ortho-chlorophenyl ring. Its closest screening-library analog—N-(2-chlorophenyl)-2-(3-methyl-6-oxo-1(6H)-pyridazinyl)acetamide (ChemBridge ID 9284388)—differs by the absence of this methylene spacer, employing a direct N-phenyl (aniline-type) linkage, yielding only 97% 2D similarity despite identical molecular formula (C13H12ClN3O2) and molecular weight (277.70 vs. 291.74 g/mol for the target) . The methylene spacer in the target compound introduces an additional rotatable bond (3 vs. 2 in the aniline analog) and alters the electronic environment of the amide NH, affecting both hydrogen-bond donor geometry and conformational flexibility [1].

Medicinal chemistry Structure-activity relationship (SAR) Chemotype differentiation

Chlorine Position Isomerism: Ortho- vs. Para-Chlorobenzyl Differentiation in Pyridazinone-Acetamide α-Glucosidase Inhibition

The target compound bears an ortho-chlorobenzyl substituent (2-chloro), distinguishing it from the well-characterized para-chloro regioisomer COAP (ethyl 2-(4-(4-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)acetate). COAP demonstrated moderate α-glucosidase inhibitory activity with an IC50 of 43.92 µg/mL, as reported by Zaoui et al. (2023) [1]. The ortho-chloro substitution in the target compound is expected to alter both the conformational landscape of the benzyl group (due to steric effects of the ortho-chlorine) and the electronic distribution on the aromatic ring relative to the para-chloro isomer, potentially impacting target binding affinity. Direct comparison between COAP (para-Cl) and its non-chlorinated analog MOAP showed that the presence and position of chlorine significantly modulate biological activity [1].

Antidiabetic drug discovery α-Glucosidase inhibition Regioisomer SAR

Physicochemical Property Differentiation: LogP and Solubility Profile Benchmarking Against Closest N-Phenyl Analog

The closest available analog with catalogued physicochemical data is N-(2-chlorophenyl)-2-(3-methyl-6-oxo-1(6H)-pyridazinyl)acetamide (ChemBridge 9284388), for which Hit2Lead reports LogP = -0.22, LogSW = -2.35, tPSA = 64.0 Ų, Hdon = 1, Hacc = 3, and 3 rotatable bonds . The target compound contains an additional methylene group (molecular formula C14H14ClN3O2 vs. C13H12ClN3O2), which is predicted to increase LogP by approximately +0.5 units (standard contribution of a -CH2- group to calculated LogP) and add one rotatable bond, altering both passive membrane permeability and conformational entropy [1]. The tPSA remains constant at 64.0 Ų, consistent with the identical heteroatom count.

Physicochemical profiling LogP comparison Drug-likeness

Class-Level Evidence: Pyridazinone-Acetamide Hybrid Scaffold Shows Anti-Inflammatory Activity via Heat-Induced Hemolysis Inhibition

The pyridazinone-acetamide scaffold class, exemplified by COAP (ethyl 2-(4-(4-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)acetate), has demonstrated a 'good percentage of heat-induced hemolysis inhibition' in vitro, indicating membrane-stabilizing and anti-inflammatory potential [1]. While the exact percentage inhibition value for COAP is reported qualitatively in the abstract, the assay methodology (heat-induced erythrocyte hemolysis) is a well-established surrogate for lysosomal membrane stabilization, a mechanism associated with non-steroidal anti-inflammatory drug (NSAID) action [1]. The target compound shares the identical pyridazinone core and chlorobenzyl pharmacophoric elements, differing only in chlorine position (ortho vs. para) and the acetamide terminus (N-benzylamide vs. ethyl ester).

Anti-inflammatory screening Membrane stabilization Pyridazinone pharmacology

Recommended Research Application Scenarios for N-(2-Chlorobenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide (CAS 1235356-79-2)


Ortho-Chlorobenzyl SAR Probe in Pyridazinone-Based α-Glucosidase Inhibitor Lead Optimization

The target compound serves as a specific ortho-chlorobenzyl regioisomer probe complementary to the para-chloro benchmark COAP (α-glucosidase IC50 = 43.92 µg/mL) [1]. Researchers conducting antidiabetic drug discovery can use this compound to systematically evaluate the impact of chlorine positional isomerism (ortho vs. para) on α-glucosidase potency and selectivity, thereby expanding the SAR landscape around the chlorobenzyl-pyridazinone pharmacophore. Procurement of both ortho- and para-chloro regioisomers enables head-to-head comparison under identical assay conditions.

N-Benzyl vs. N-Phenyl Acetamide Linker Comparison in Medicinal Chemistry Campaigns

The target compound (N-benzylacetamide architecture) and its closest screening-library analog N-(2-chlorophenyl)-2-(3-methyl-6-oxo-1(6H)-pyridazinyl)acetamide (ChemBridge 9284388, N-phenyl aniline architecture, 97% 2D similarity) form a matched molecular pair for evaluating the pharmacological consequences of inserting a methylene spacer into the acetamide linker. This comparison directly informs whether the additional conformational flexibility and altered hydrogen-bond geometry of the benzyl congener translate into meaningful differences in target binding, cellular potency, or ADME properties.

Anti-Inflammatory Screening Cascade Incorporating Membrane Stabilization Endpoints

Based on class-level evidence demonstrating heat-induced hemolysis inhibition by structurally related chlorobenzyl-pyridazinone derivatives (COAP) [1], the target compound is a rational inclusion in anti-inflammatory screening cascades. Procurement is warranted for laboratories seeking to profile ortho-chlorobenzyl-pyridazinone-acetamides in assays measuring COX-1/COX-2 inhibition, erythrocyte membrane stabilization, and downstream inflammatory cytokine modulation, particularly where the ortho-chloro substitution pattern has not been previously interrogated.

Physicochemical Property-Driven Compound Library Design and Diversity Selection

With an estimated LogP approximately +0.5 units higher than the N-phenyl analog (ChemBridge 9284388, LogP = -0.22) and tPSA maintained at 64.0 Ų, the target compound occupies a distinct region of physicochemical space within the pyridazinone-acetamide series. Compound library managers and computational chemists can use this compound to enhance the lipophilicity coverage and conformational diversity of screening collections, particularly for targets where moderate lipophilicity (estimated LogP ~ +0.28) and balanced H-bond donor/acceptor profiles are desirable.

Quote Request

Request a Quote for N-(2-chlorobenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.